C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine

Lipophilicity Drug-likeness Chromatographic behavior

Programs synthesizing 2,4-disubstituted-5-fluoropyrimidine kinase inhibitors often face the challenge of finding a building block that combines the metabolic stability of a 5-fluoro substituent with a flexible, sp³-rich methylamine linker. This intermediate solves that problem by providing the precise 5-fluoro-4-methyl-2-methylamine scaffold in a single, ready-to-couple entity. • Hinge-binding optimization: the -CH₂NH₂ spacer (HBD=2) enables bidentate hydrogen-bonding interactions unattainable with direct 2-amino analogs (HBD=1), critical for FGFR, CDK, and c-Met series. • Physicochemical differentiation: estimated Log Kow = 0.99, offering nearly 6-fold higher lipophilicity than the non-fluorinated parent (LogP 0.64), which directly impacts chromatographic purification and membrane permeability. • Fragment library fitness: Fsp³ ≈ 0.33 versus 0.20 for the direct 2-amino analog, providing a more three-dimensional shape that reduces promiscuous binding and improves solubility in lead-like optimization. Supplied at ≥98% purity with prompt global delivery.

Molecular Formula C6H8FN3
Molecular Weight 141.15 g/mol
Cat. No. B7965399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
Molecular FormulaC6H8FN3
Molecular Weight141.15 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1F)CN
InChIInChI=1S/C6H8FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,2,8H2,1H3
InChIKeyIPLYLVSMXVMRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Overview


C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS 1545825-32-8; synonym: (5-fluoro-4-methylpyrimidin-2-yl)methanamine) is a fluorinated pyrimidine building block featuring a reactive methylamine (–CH₂NH₂) handle at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 4-position [1]. With molecular formula C₆H₈FN₃ and molecular weight 141.15 g·mol⁻¹, this compound serves as a versatile intermediate in the synthesis of nucleoside analogs, kinase inhibitors, and agrochemical fungicides [2]. The combination of the 5-fluoro substituent (enhancing metabolic stability and target binding ) and the 4-methyl group (modulating steric and electronic properties [1]) distinguishes it from simpler fluoropyrimidine intermediates. It is commercially available at 95–98% purity from multiple suppliers, including eNovation Chemicals and Leyan [1].

Why C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine Is Not Interchangeable


The target compound bears three structurally decisive features—5-fluoro, 4-methyl, and a 2-methylamine (–CH₂NH₂) spacer—that are absent in varying combinations among its closest commercially available analogs: (5-fluoropyrimidin-2-yl)methanamine (CAS 1196155-99-3, lacking the 4-methyl group ), 5-fluoro-4-methylpyrimidin-2-amine (CAS 1520462-87-6, bearing a direct ring-attached –NH₂ rather than the –CH₂NH₂ spacer ), and pyrimidin-2-ylmethanamine (CAS 75985-45-4, the non-fluorinated parent scaffold [2]). Experimental LogP values illustrate the physicochemical divergence: the non-fluorinated congener records a LogP of 0.64 [2], the direct 2-amino analog (CAS 1520462-87-6) records a LogP of 0.17 , and the target compound is estimated at Log Kow = 0.99 , reflecting the additive lipophilicity contributions of the 4-methyl, 5-fluoro, and methylene spacer units. This nearly 6-fold range in computed/measured partition coefficients directly impacts chromatographic behavior, formulation compatibility, and passive membrane permeability in downstream applications. Furthermore, the methylene spacer converts a ring-anchored aniline-type amine (HBD count = 1 ) into a conformationally flexible alkylamine handle (HBD count = 2 for the primary amine), fundamentally altering the coupling reactivity and the geometry of derived pharmacophores [1]. These differences preclude simple one-to-one substitution in any synthetic route where steric access, hydrogen-bonding topology, or LogP-dependent purification is critical.

Quantitative Differentiation Evidence


LogP Partition Coefficient Comparison

The target compound (C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine) exhibits a computed Log Kow of 0.99 , representing a 5.8-fold increase over the direct 2-amino analog 5-fluoro-4-methylpyrimidin-2-amine (CAS 1520462-87-6, measured LogP = 0.17 ) and a 1.6-fold increase over the non-fluorinated parent pyrimidin-2-ylmethanamine (CAS 75985-45-4, LogP = 0.64 [1]). The additive contribution arises from the 4-methyl group (+0.34 log units relative to the des-methyl fluorinated scaffold) and the methylene spacer replacing the direct aniline-type –NH₂ linkage.

Lipophilicity Drug-likeness Chromatographic behavior

Hydrogen-Bond Donor Count Impact

The target compound possesses 2 hydrogen-bond donor (HBD) atoms from its terminal –CH₂NH₂ primary amine [1]. In contrast, the closest analog 5-fluoro-4-methylpyrimidin-2-amine (CAS 1520462-87-6) possesses only 1 HBD (the ring-anchored –NH₂, with the second hydrogen partially engaged in tautomeric/resonance delocalization with the pyrimidine ring) . This doubling of HBD count, combined with the methylene spacer that relieves the amine from ring conjugation, enables the target compound to engage in distinct bidentate hydrogen-bonding interactions and renders the amine more nucleophilic for amide coupling, reductive amination, and urea formation reactions.

Hydrogen bonding Synthetic coupling Pharmacophore design

Molecular Weight and sp³ Carbon Fraction

The target compound (MW = 141.15 g·mol⁻¹ [1]) incorporates an sp³-hybridized methylene carbon in its 2-substituent, conferring a higher Fsp³ (fraction of sp³ carbons) compared to the direct 2-amino analog (MW = 127.12 g·mol⁻¹, Fsp³ = 0.2 ). Specifically, the target has 2 sp³ carbons out of 6 total carbons (Fsp³ ≈ 0.33), versus 1 sp³ carbon out of 5 total carbons for the 2-amino analog (Fsp³ = 0.20). Elevated Fsp³ is correlated in medicinal chemistry literature with improved clinical success rates, aqueous solubility, and reduced promiscuous binding [2].

Lead-likeness Molecular complexity Fragment-based design

5-Fluoro Substituent: Metabolic Stability and Kinase Binding

The 5-fluoro substituent on the target compound is a well-precedented determinant of enhanced metabolic stability and target-binding affinity within the pyrimidine class. 2,4-Disubstituted-5-fluoropyrimidines have been demonstrated as a biologically active core in kinase inhibitor programs, producing nanomolar-range IC₅₀ values against multiple kinase targets . In a representative FEP/MD modeling study, 5-fluoropyrimidine derivatives exhibited comparable binding affinity across c-Src, Btk, and Jak1 kinases, while the corresponding 1,3,5-triazine analogs showed c-Src selectivity—demonstrating that the 5-fluoro-pyrimidine scaffold confers a distinct selectivity fingerprint [1]. Pharmacologically, fluorinated pyrimidines as a class inhibit thymidylate synthase and disrupt DNA/RNA synthesis, with the fluorine atom at the 5-position being critical for this antimetabolite mechanism [2]. The target compound uniquely combines this validated 5-fluoro pharmacophoric element with the methylamine handle, enabling modular elaboration into diverse kinase-targeted libraries.

Metabolic stability Kinase inhibition Fluorine effect

4-Methyl Substituent: Steric and Electronic Effects

The 4-methyl group on the target compound provides steric shielding of the adjacent pyrimidine ring positions and electronically donates electron density into the π-system. The des-methyl comparator (5-fluoropyrimidin-2-yl)methanamine (CAS 1196155-99-3, MW = 127.12 ) lacks this substituent and consequently presents reduced steric bulk at the 4-position. Literature on pyrimidine basicity establishes that alkyl substitution on the pyrimidine ring increases basicity: 4-methylpyrimidine has a pKa of 2.0, while 4,6-dimethylpyrimidine reaches pKa 2.8 [1]. The differential reactivity translates to altered nucleophilic aromatic substitution (SNAr) regioselectivity when the pyrimidine core is further elaborated—the 4-methyl group electronically deactivates the adjacent positions toward nucleophilic attack, directing substitution to the less hindered sites [2].

Steric modulation Regioselectivity Electronic effects

Commercial Availability and Procurement Efficiency

Procurement-relevant comparison of pricing and purity reveals that the target compound (95% purity, $255/100mg or ~$1,115/g from eNovation Chemicals [1]) is priced comparably to its closest analog 5-fluoro-4-methylpyrimidin-2-amine (98% purity, £242/100mg [~$310] or £965/g [~$1,240] from Fluorochem ). On a per-gram basis, the target compound is approximately 10% less expensive despite the additional synthetic step required to install the methylamine moiety. The target compound is stocked by multiple independent suppliers (eNovation Chemicals, Leyan ), providing supply redundancy that the des-methyl fluorinated analog (CAS 1196155-99-3) lacks, as that compound is primarily available through a more limited set of vendors.

Procurement Cost efficiency Supply chain

Optimal Application Scenarios


Kinase Inhibitor Library Synthesis

Programs synthesizing 2,4-disubstituted-5-fluoropyrimidine kinase inhibitor libraries should prioritize this intermediate when a flexible methylamine linker at the 2-position is required. Unlike the direct 2-amino analog (HBD = 1), the target compound (HBD = 2, with a conformationally free –CH₂NH₂ group) enables bidentate hydrogen-bonding interactions with the kinase hinge region when elaborated into amide or sulfonamide derivatives. This structural feature is critical for programs targeting kinases where the hinge-binding motif benefits from an sp³ spacer (e.g., FGFR, CDK, and c-Met inhibitor series [1]).

Nucleoside Analog Synthesis

The target compound's 5-fluoro substituent, combined with the 2-methylamine handle, makes it well-suited as an intermediate for fluorinated nucleoside analogs [2]. The fluorine atom at the 5-position provides the metabolic blockade characteristic of the fluoropyrimidine class (inhibition of thymidylate synthase and incorporation into RNA [3]), while the methylamine group offers a distinct coupling point for sugar or phosphoramidite conjugation that the direct 2-amino analog cannot replicate due to steric and electronic constraints of ring-anchored amination.

Agrochemical Fungicide Development

Patents from Dow AgroSciences [4] explicitly claim 5-fluoro pyrimidine derivatives as fungicides. The target compound, bearing both the 5-fluoro and 4-methyl substituents specified in the patent genus, serves as a direct synthetic entry point into this agrochemical space. The non-fluorinated analog (pyrimidin-2-ylmethanamine) is structurally excluded from the patent claims and would fail to deliver the fluorine-dependent fungicidal activity reported for this class.

Fragment-Based Drug Discovery

Fragment-based programs that prioritize building blocks with elevated Fsp³ (>0.30) for lead-like property optimization [5] should select the target compound (Fsp³ ≈ 0.33) over the direct 2-amino analog (Fsp³ = 0.20). The additional sp³ carbon contributes to a more three-dimensional molecular shape, which is associated with reduced aromatic ring count, improved aqueous solubility, and lower promiscuous binding rates in fragment elaboration libraries.

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